molecular formula C24H22F3N7O2S3 B2594800 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 389070-69-3

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2594800
CAS No.: 389070-69-3
M. Wt: 593.66
InChI Key: UZLDPQLANBJFTF-UHFFFAOYSA-N
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Description

The compound’s systematic name is quite a mouthful, but let’s dissect it step by step. It belongs to the class of trifluoromethyl ketones (TFMKs) , which are valuable synthetic targets and intermediates in medicinal chemistry . The compound’s structure combines several functional groups, including thiadiazole , triazole , and benzamide moieties.


Synthesis Analysis

The synthesis of this compound likely involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the thiadiazole ring, and the attachment of the benzamide moiety. Researchers may employ various methods, such as visible-light-promoted S-trifluoromethylation or other synthetic routes . Detailed experimental procedures and reaction conditions would be essential for a thorough synthesis analysis.

Scientific Research Applications

  • Antimicrobial Applications :

    • A study conducted by Desai, Rajpara, & Joshi (2013) focused on synthesizing and screening compounds for antimicrobial activity, including those with a similar structural basis to the chemical .
    • Tehranchian et al. (2005) also investigated compounds with structural similarities, demonstrating in vitro antimicrobial activity against various bacterial strains.
  • Anticancer Research :

    • Research by Osmaniye et al. (2018) explored the anticancer potential of benzothiazole derivatives, a structure related to the chemical compound .
    • Another study by Gomha et al. (2017) synthesized and evaluated thiazole and thiadiazole derivatives for their anticancer activities.
  • Cytotoxicity Studies :

    • Mavrova et al. (2009) conducted a study on the cytotoxic effects of triazole and thiadiazole derivatives, relevant to the chemical .
  • Mesomorphic Behavior :

    • The work of Tomma, Rou'il, & Al-dujaili (2009) explored the synthesis and mesomorphic behavior of compounds containing 1,3,4-thiadiazole, directly relevant to the chemical compound.
  • Synthesis and Biological Study :

    • Samadhiya et al. (2011) focused on synthesizing and studying the biological activities of thiazolidine derivatives, which share a structural similarity with the compound of interest.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2S3/c1-3-37-23-33-31-21(39-23)29-19(35)13-38-22-32-30-18(12-28-20(36)15-7-4-6-14(2)10-15)34(22)17-9-5-8-16(11-17)24(25,26)27/h4-11H,3,12-13H2,1-2H3,(H,28,36)(H,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDPQLANBJFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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